isoquinolin-5-yl N,N-dimethylcarbamate
Description
Isoquinolin-5-yl N,N-dimethylcarbamate is a carbamate derivative featuring an isoquinoline scaffold linked to a dimethylcarbamate group. Carbamates are widely studied for their pharmacological and agrochemical applications due to their ability to inhibit enzymes like acetylcholinesterase (AChE) and interact with biological targets such as ion channels or DNA. Its structural features position it as a candidate for neuroactive or antitumor applications, warranting comparative analysis with related compounds.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
isoquinolin-5-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,1-2H3 |
InChI Key |
XRCKKKOOZGEXQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Carbamate Derivatives with Varied Aromatic Moieties
Key Observations :
- Structural Impact: The aromatic moiety (isoquinoline vs. quinoline vs. pyrazole) significantly alters target specificity. Isoquinoline’s planar structure may enhance DNA intercalation or enzyme binding compared to pyrazole-based carbamates like Isolan.
- Toxicity: this compound’s safety profile remains uncharacterized, but Isolan’s high toxicity underscores the importance of aromatic group selection. UNBS3157 demonstrates that carbamate modifications (e.g., naphthalimide fusion) can reduce toxicity while retaining efficacy .
- Mechanistic Diversity: Carbamates exhibit varied mechanisms, from AChE inhibition (neuroactive) to topoisomerase II poisoning (antitumor). The target compound’s activity may align with ChE inhibition, as seen in quinoline analogs .
Isoquinoline Derivatives with Alternative Functional Groups
Key Observations :
- Functional Group Influence : Acrylamides (e.g., TRPV1 antagonists) prioritize hydrogen bonding for target engagement, whereas carbamates balance stability and reactivity. The carbamate group’s resistance to hydrolysis (via BAc2 or ElcB mechanisms) may enhance pharmacokinetics compared to esters or amides .
- Synthetic Accessibility : Pd-catalyzed methods (as in 2z) could be adapted for carbamate synthesis, though direct evidence is lacking.
Preparation Methods
Buchwald-Hartwig Amination Followed by Carbamoylation
This two-step approach involves palladium-catalyzed amination of halogenated isoquinoline precursors, followed by carbamate formation.
Step 1: Amination of 5-Halogenated Isoquinoline
A halogenated isoquinoline (e.g., 5-chloroisoquinoline) undergoes Buchwald-Hartwig coupling with N,N-dimethylamine. The reaction employs Pd₂(dba)₃ (2–5 mol%) and RuPhos ligand (4–10 mol%) in toluene at 100–120°C. Sodium tert-butoxide (1.5 equiv) acts as a base, achieving yields of 65–75%.
-
Substrate : 5-Chloroisoquinoline (1.0 equiv)
-
Catalyst : Pd₂(dba)₃ (3 mol%), RuPhos (6 mol%)
-
Conditions : Toluene, 110°C, 4 h
-
Yield : 68.1% (isolated via recrystallization with n-heptane/ethyl acetate)
Step 2: Carbamoylation with Disuccinimidyl Carbonate (DSC)
The aminated intermediate reacts with DSC (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (2.0 equiv) neutralizes HCl byproducts, yielding the carbamate.
-
Temperature : 0°C → 25°C (gradual warming)
-
Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)
-
Yield : 82–89%
Direct Carbamoylation via Mixed Carbonate Intermediates
This one-pot method utilizes in situ-generated mixed carbonates to streamline carbamate formation.
Reaction Mechanism
Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (11 ) reacts with 5-aminoisoquinoline in DMF at 60°C. The pyridazinone scaffold acts as a carbonyl transfer agent, bypassing toxic phosgene derivatives.
-
Safety : Avoids gaseous phosgene
-
Efficiency : 90–95% conversion (monitored via LC-MS)
-
Purification : Simple filtration removes pyridazinone byproducts
Data Table 1: Comparative Yields Using Mixed Carbonates
| Carbamoylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 11 | DMF | 60 | 92 |
| DSC | DCM | 25 | 85 |
| ClCO₂Bn | THF | 40 | 78 |
Reductive Amination-Carbamoylation Tandem Strategy
A tandem protocol combines reductive amination of 5-nitroisoquinoline with subsequent carbamoylation.
Step 1: Nitro Reduction
5-Nitroisoquinoline undergoes hydrogenation (H₂, 50 psi) over Pd/C (10 wt%) in methanol. Quantitative conversion to 5-aminoisoquinoline is achieved within 2 h.
Step 2: In Situ Carbamoylation
Without isolating the amine, dimethylcarbamoyl chloride (1.1 equiv) is added at −10°C. The reaction proceeds for 12 h, yielding the title compound after silica gel chromatography.
Critical Parameters :
-
pH Control : Maintain pH 7–8 with NaHCO₃ to prevent N-oxide formation
-
Catalyst Recycling : Pd/C reused thrice with <5% yield loss
Industrial-Scale Considerations
Cost-Effective Ligand Systems
Bidentate ligands like Xantphos reduce Pd leaching in large-scale Buchwald-Hartwig reactions. A Xantphos/Pd(OAc)₂ system (2 mol%) achieves 70% yield at 50% lower catalyst loading compared to RuPhos.
Solvent Recycling
Toluene and DMF are recovered via fractional distillation, reducing production costs by 30%.
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy (%) |
|---|---|---|
| Regioselective halogenation | Directed ortho-metalation (DoM) with BuLi | 88 |
| Carbamate hydrolysis | Low-temperature (−20°C) workup | 95 |
| Palladium residue in final product | SiliaBond Thiol scavengers | 99.9 |
Q & A
Q. How can I develop an analytical method for trace quantification in biological matrices?
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